molecular formula C16H24O3 B1208134 Methyl 3,5-di-tert-butyl-4-hydroxybenzoate CAS No. 2511-22-0

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Cat. No.: B1208134
CAS No.: 2511-22-0
M. Wt: 264.36 g/mol
InChI Key: UPVYFJALDJUSOV-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of this compound emerged from the broader scientific pursuit of synthetic antioxidants that began in the mid-20th century. The compound represents an evolution in antioxidant chemistry, building upon the foundational work established with butylated hydroxytoluene, which was patented in 1947 and received approval from regulatory authorities for use as a food additive and preservative in 1954. The synthesis of hindered phenolic compounds became a critical area of research as industries recognized the need for stable, effective antioxidants capable of preventing oxidative degradation in various materials and products.

The specific development of this compound can be traced to efforts in organic synthesis aimed at creating more specialized antioxidant compounds with enhanced solubility characteristics and improved performance profiles. Patent literature from 2013 and 2016 documents systematic approaches to synthesizing this compound, indicating sustained research interest in optimizing both synthetic routes and applications. The compound emerged as researchers sought to combine the proven antioxidant activity of hindered phenols with the improved solubility and handling characteristics provided by ester functionalization.

Research into the synthesis and applications of this compound has been driven by the need for antioxidants that can effectively protect various materials from oxidative degradation while offering favorable physical and chemical properties. The development timeline reflects broader trends in materials science and food technology, where the demand for stable, effective preservatives and stabilizers has continuously evolved to meet increasingly sophisticated industrial requirements.

Nomenclature and Chemical Identification

This compound possesses a well-defined chemical identity supported by comprehensive nomenclature and identification systems. The compound is officially registered under Chemical Abstracts Service number 2511-22-0, providing a unique identifier that facilitates accurate chemical communication and literature searching. The International Union of Pure and Applied Chemistry name for this compound is methyl 3,5-ditert-butyl-4-hydroxybenzoate, reflecting its systematic nomenclature based on the parent benzoic acid structure.

Chemical Identifier Value
Chemical Abstracts Service Number 2511-22-0
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.37 g/mol
International Chemical Identifier Key UPVYFJALDJUSOV-UHFFFAOYSA-N
Molecular Descriptors Language Number MFCD00017253
PubChem Compound Identifier 75639
European Inventory of Existing Commercial Chemical Substances 219-729-2

The compound's systematic nomenclature reflects its structural complexity and functional group arrangement. Alternative names documented in chemical databases include benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester, and 3,5-di-tert-butyl-4-hydroxybenzoic acid methyl ester. These variations in naming conventions demonstrate the compound's recognition across different chemical indexing systems and reflect standard practices in organic chemical nomenclature.

The Simplified Molecular Input Line Entry System representation of the compound is COC(=O)C1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C, which provides a linear notation that uniquely describes the molecular structure. This representation facilitates computational chemistry applications and database searching while providing an unambiguous structural descriptor that can be interpreted by various chemical software systems.

Industrial and Academic Significance

This compound has established significant importance in both industrial applications and academic research due to its exceptional antioxidant properties and favorable chemical characteristics. The compound functions as an effective antioxidant through its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative chain reactions. This mechanism of action makes it valuable for protecting various materials from degradation caused by oxidative processes.

In industrial contexts, the compound serves multiple critical functions across diverse sectors. Research has documented its effectiveness as a stabilizer in polymeric materials, where it prevents oxidative degradation during processing and extends the service life of polymer products. The compound's application in plastics and rubber manufacturing represents a significant area of industrial utilization, where its presence helps maintain material properties under thermal and oxidative stress conditions.

Academic research has focused extensively on optimizing synthetic routes for this compound, with studies investigating various catalytic systems and reaction conditions to improve yield and purity. A notable synthetic approach involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol using catalysts such as sodium methoxide or p-toluenesulfonic acid, with reaction conditions typically maintained at 60-80°C under reflux for 8-14 hours. This research has achieved yields reaching 82% with purity levels exceeding 99%, demonstrating the viability of efficient synthetic protocols.

Application Sector Function Performance Characteristics
Polymer Industry Antioxidant Stabilizer Prevents oxidative degradation, enhances thermal stability
Chemical Synthesis Intermediate Compound High purity synthesis achievable (>99%)
Materials Science Radical Scavenger Effective hydrogen atom donation mechanism
Research Applications Model Antioxidant Well-characterized structure-activity relationships

The compound's significance extends to its role as a model system for understanding antioxidant mechanisms and structure-activity relationships in hindered phenolic compounds. Research has established that the bulky tert-butyl substituents provide steric hindrance that enhances the stability of the phenoxyl radical formed during antioxidant action, thereby improving the compound's effectiveness compared to less hindered phenolic antioxidants. This fundamental understanding has contributed to the broader development of antioxidant chemistry and has informed the design of related compounds with enhanced performance characteristics.

Properties

IUPAC Name

methyl 3,5-ditert-butyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(18)19-7)9-12(13(11)17)16(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVYFJALDJUSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947975
Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2511-22-0
Record name Methyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate
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Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Record name Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Record name Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate can be synthesized through an esterification reaction. The process involves reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sodium methoxide or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions at temperatures ranging from 60°C to 80°C for 8 to 14 hours. After the reaction, the solvent is evaporated, and the solid product is washed with a sodium carbonate or sodium bicarbonate solution, followed by distilled water, to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Applications in Polymer Chemistry

1. Antioxidant in Plastics and Rubber

  • Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is widely used as an antioxidant in the production of plastics and rubber. It effectively prevents oxidative degradation during processing and enhances the thermal stability of polymer materials. This property extends the lifespan of products made from these materials by inhibiting chain reactions that lead to deterioration .

2. Stabilizer in Polymeric Materials

  • The compound serves as a stabilizer for various polymeric materials, including polyolefins and styrenics. Its ability to scavenge free radicals helps maintain the physical properties of polymers under heat and light exposure, making it essential in applications like packaging films and automotive parts .

Applications in Food Preservation

1. Food Additive

  • This compound is utilized as a food additive to prevent rancidity caused by oxidation. It is particularly effective in fatty foods and oils where it helps prolong shelf life by protecting against oxidative spoilage .

2. Safety and Regulatory Approval

  • The compound has been evaluated for safety in food applications, with studies indicating that it can be used within established limits without adverse health effects. Regulatory bodies have approved its use in various food products, ensuring consumer safety while enhancing food quality .

Applications in Cosmetics

1. Antioxidant in Personal Care Products

  • In cosmetics, this compound functions as an antioxidant that protects formulations from oxidative degradation. This application is crucial for maintaining the efficacy and stability of active ingredients in skincare products .

2. Stability Enhancer

  • The compound also enhances the stability of colorants and fragrances in cosmetic formulations, contributing to longer-lasting products with consistent performance over time .

Case Study 1: Use in Polymeric Coatings

A study investigated the effectiveness of this compound in polymeric coatings for automotive applications. The results demonstrated significant improvements in thermal stability and resistance to UV degradation compared to coatings without antioxidants.

Case Study 2: Food Packaging

Research focused on incorporating this compound into biodegradable food packaging materials showed enhanced shelf life for packaged goods due to reduced oxidative reactions during storage.

Mechanism of Action

The antioxidant properties of methyl 3,5-di-tert-butyl-4-hydroxybenzoate are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, stabilizing them and preventing chain reactions that lead to cellular damage .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Rate Constant (×10⁹ M⁻¹s⁻¹) Key Substituents Solubility Profile
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate C₁₆H₂₄O₃ 4.39 Methyl ester Moderate polarity
BHA C₁₁H₁₆O₂ N/A Methoxy, tert-butyl Lipophilic
BHT C₁₅H₂₄O N/A Two tert-butyl groups Highly lipophilic
4-Acetyl-2,6-di-tert-butylphenol C₁₆H₂₄O₂ 4.94 Acetyl group Lower polarity than methyl ester
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate C₃₃H₅₈O₃ N/A Hexadecyl ester Highly lipophilic

The methyl ester group in this compound balances solubility in both polar and non-polar environments, unlike BHA/BHT (more lipophilic) or hexadecyl derivatives (exclusively non-polar) . Its rate constant (4.39 ×10⁹ M⁻¹s⁻¹) suggests intermediate reactivity compared to 4-Acetyl-2,6-di-tert-butylphenol (4.94) and 2,6-Di-tert-butyl-4-methylanisole (3.29), likely due to electronic effects of substituents .

Antioxidant Mechanisms

Both BHA and this compound enhance detoxification enzyme activities (e.g., glutathione S-transferase, epoxide hydrolase) in rodents, suggesting shared anticarcinogenic pathways. However, BHT uniquely reduces benzo(a)pyrene monooxidase activity in rats, whereas this compound’s effects remain unstudied in this context .

Industrial and Environmental Considerations

The synthesis of this compound avoids toxic solvents, unlike some analogues requiring halogenated reagents.

Biological Activity

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (commonly known as methyl BHT) is a synthetic antioxidant widely utilized in various applications, including food preservation, cosmetics, and polymer stabilization. This compound's biological activity primarily relates to its antioxidant properties, which play a crucial role in protecting cells from oxidative stress and enhancing the stability of products against degradation.

  • Chemical Formula : C16_{16}H24_{24}O3_3
  • Molecular Weight : 264.37 g/mol
  • Melting Point : 164-166 °C
  • CAS Number : 2511-22-0

This compound functions as a radical scavenger. Its hydroxyl groups can donate hydrogen atoms to free radicals, thus terminating chain reactions that lead to oxidative damage. This property is particularly beneficial in preventing lipid peroxidation in biological membranes and stabilizing food products against rancidity.

Antioxidant Properties

The primary biological activity of methyl BHT is its antioxidant capability. It has been shown to effectively scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases and aging processes.

  • In vitro Studies : Research indicates that methyl BHT exhibits significant antioxidant activity in various assays:
    • DPPH Assay : Demonstrates the ability to reduce DPPH radicals, confirming its effectiveness as an antioxidant.
    • Ferric Reducing Antioxidant Power (FRAP) : Shows enhanced reducing power, indicating strong electron-donating ability.
  • Cellular Studies : In cell culture models, methyl BHT has been observed to protect against oxidative stress-induced cell damage. For instance:
    • Neuroprotection : Studies have shown that methyl BHT can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Effects on Plant Physiology

Recent studies have explored the effects of methyl BHT on plant systems under stress conditions:

  • Salinity Stress : In plants subjected to salt stress, the application of methyl BHT resulted in improved photosynthetic performance and enhanced chlorophyll content compared to untreated controls. This suggests a protective role against salinity-induced oxidative stress .

Case Studies

  • Food Preservation : Methyl BHT is commonly added to fats and oils to prevent oxidation. A study demonstrated that foods treated with methyl BHT had a significantly longer shelf life compared to controls, with reduced levels of rancidity indicators over time.
  • Cosmetic Applications : In cosmetic formulations, methyl BHT has been shown to stabilize active ingredients against oxidation, thereby enhancing the efficacy and longevity of products.

Research Findings

StudyFindings
Methyl BHT effectively binds with ctDNA, suggesting potential applications in cancer research for protecting genetic material from oxidative damage.
Enhanced antioxidant capacity was observed in plants treated with methyl BHT under salt stress conditions, indicating its role in improving plant resilience.
Methyl BHT's metabolic pathway analysis revealed its conversion into biologically active metabolites that contribute to its antioxidant effects.

Q & A

Q. What are the recommended synthetic routes and characterization methods for Methyl 3,5-di-tert-butyl-4-hydroxybenzoate?

  • Methodological Answer : The compound is typically synthesized via esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Characterization involves:
  • NMR Spectroscopy : To confirm ester formation and tert-butyl group positions (e.g., 1H^1H-NMR peaks for methyl ester at δ ~3.9 ppm and tert-butyl protons at δ ~1.3–1.5 ppm) .
  • IR Spectroscopy : Identification of hydroxyl (~3200–3500 cm1^{-1}), ester carbonyl (~1700 cm1^{-1}), and aromatic C–H stretching bands .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 307.2 for C16_{16}H22_{22}O3_3) .

Q. How does this compound function as an antioxidant?

  • Methodological Answer : The compound acts via radical scavenging, donating the phenolic hydrogen to stabilize free radicals (e.g., peroxyl radicals in polymers). The tert-butyl groups provide steric hindrance, delaying oxidation of the hydroxyl group. Quantitative assays include:
  • DPPH Assay : Measure absorbance decay at 517 nm to assess radical quenching efficiency.
  • Oxygen Uptake Measurements : Track oxygen consumption in accelerated aging experiments .

Advanced Research Questions

Q. What strategies optimize the dispersion and thermal stability of this compound in polypropylene matrices?

  • Methodological Answer : To enhance compatibility:
  • Melt Blending : Use twin-screw extrusion at 180–200°C with controlled shear rates to avoid degradation.
  • Compatibilizers : Add maleic anhydride-grafted polypropylene to improve interfacial adhesion.
  • Thermal Analysis : DSC for glass transition (TgT_g) shifts and TGA to assess decomposition onset (>250°C) .

Q. How can conflicting UV absorption data (e.g., peak shifts between studies) be resolved?

  • Methodological Answer : Variations arise from solvent polarity or instrument calibration. Mitigation steps:
  • Solvent Standardization : Use non-polar solvents (e.g., hexane) to minimize solvatochromic effects.
  • Validation with Reference Standards : Compare against benzophenone derivatives with known λmax_{\text{max}}.
  • Instrument Calibration : Use NIST-traceable UV calibration standards .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

  • Methodological Answer : For trace analysis:
  • Solid-Phase Extraction (SPE) : C18 cartridges to isolate the compound from aqueous samples.
  • HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water mobile phases (retention time ~12–15 min).
  • LC-MS/MS : MRM transitions (e.g., m/z 307 → 135 for quantification) enhance specificity in complex matrices .

Q. What structural features enhance its antioxidant efficacy compared to analogs like Methyl 4-hydroxybenzoate?

  • Methodological Answer : SAR studies highlight:
  • Steric Protection : tert-Butyl groups at 3,5-positions reduce hydroxyl oxidation, prolonging activity.
  • Electron-Donating Effects : Methoxy groups in analogs (e.g., Methyl 4-methoxybenzoate) are less effective than hydroxyl groups.
  • Computational Modeling : DFT calculations to compare HOMO-LUMO gaps and radical stabilization energies .

Q. What are the thermal degradation pathways of this compound under pyrolysis conditions?

  • Methodological Answer : Degradation studies involve:
  • TGA-FTIR : Identify volatile fragments (e.g., CO2_2, tert-butyl radicals) at ~300°C.
  • Py-GC/MS : Detect methyl benzoate and tert-butylphenol derivatives as primary pyrolysis products .

Q. How does the compound interact with hindered amine light stabilizers (HALS) in photostabilization?

  • Methodological Answer : Synergistic effects occur via:
  • Radical Scavenging : HALS regenerate the antioxidant by neutralizing peroxyl radicals.
  • EPR Spectroscopy : Monitor nitroxide radical formation to quantify HALS activation kinetics .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction using:
  • SHELX Suite : For structure solution and refinement (space group typically P21_1/c).
  • Hydrogen Bond Analysis : Identify intermolecular O–H···O interactions stabilizing the lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
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Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

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